molecular formula C14H21NO B8697441 N-Cyclohexyl-p-ethoxyaniline CAS No. 721-91-5

N-Cyclohexyl-p-ethoxyaniline

Cat. No. B8697441
Key on ui cas rn: 721-91-5
M. Wt: 219.32 g/mol
InChI Key: MNXAOJGEPQJONJ-UHFFFAOYSA-N
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Patent
US07884210B2

Procedure details

Phenethylamine (121 mg, 1.0 mmol) in a 2:1 mixture of THF-MeOH (2 mL) was added cyclohexanone (98 mg, 1.0 mmol) and molecular sieves (4 Å, 80 mg). The reaction mixture was shaken for 1 h before NaBH3CN (126 mg, 2.0 mmol) was added. The reaction mixture was shaken for 24 h before it was filtered and the filtrate was concentrated in vacuo to give the intermediate cyclohexyl phenetylamine.
Quantity
121 mg
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
98 mg
Type
reactant
Reaction Step Two
Quantity
126 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N)C[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:10]1(=O)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1.[BH3-]C#[N:19].[Na+].C1C[O:24][CH2:23][CH2:22]1.CO>>[CH:10]1([NH:19][C:3]2[CH:4]=[CH:5][C:6]([O:24][CH2:23][CH3:22])=[CH:7][CH:8]=2)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
121 mg
Type
reactant
Smiles
C(CC1=CC=CC=C1)N
Name
THF MeOH
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
98 mg
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
126 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was shaken for 24 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(CCCCC1)NC1=CC=C(C=C1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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